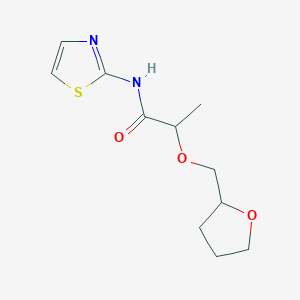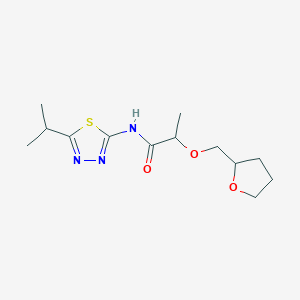![molecular formula C17H21N3O2 B7531393 Methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B7531393.png)
Methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MQP and is synthesized using a specific method that involves several steps. MQP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The exact mechanism of action of MQP is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes that are involved in various biological processes. MQP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a critical role in the transmission of nerve impulses in the brain.
Biochemical and Physiological Effects:
MQP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. MQP has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
MQP has several advantages and limitations for laboratory experiments. One of the primary advantages of MQP is its potent inhibitory activity against acetylcholinesterase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of MQP is its potential toxicity, which can make it difficult to work with in certain laboratory settings.
未来方向
There are several future directions for the study of MQP. One potential direction is to investigate its potential applications in the field of medicinal chemistry, where it may be useful for the development of new drugs for the treatment of various diseases. Another potential direction is to study its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Finally, further research is needed to fully understand the advantages and limitations of MQP for laboratory experiments, which may help to optimize its use in various scientific settings.
合成方法
The synthesis of MQP involves several steps that require specific reagents and conditions. The first step involves the reaction of 2-methylquinoline with ethyl 2-bromoacetate in the presence of potassium carbonate to yield ethyl 2-(2-methylquinolin-4-yl)acetate. This intermediate is then reacted with piperidine and sodium hydride in dimethylformamide to yield MQP. The final product is obtained by reacting MQP with methyl iodide in the presence of potassium carbonate.
科学研究应用
MQP has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of MQP is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. MQP has also been studied for its potential applications in the field of organic synthesis, where it can be used as a building block for the synthesis of more complex molecules.
属性
IUPAC Name |
methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-11-16(14-5-3-4-6-15(14)18-12)19-13-7-9-20(10-8-13)17(21)22-2/h3-6,11,13H,7-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANLXQYXEFPYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3CCN(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Hydroxycyclohexyl)methyl]-6-methylquinazolin-4-one](/img/structure/B7531310.png)
![N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7531324.png)
![N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B7531325.png)
![3-[(1-Hydroxycyclohexyl)methyl]-5-pyrrolidin-1-yl-1,3,4-thiadiazole-2-thione](/img/structure/B7531330.png)
![N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]acetamide](/img/structure/B7531331.png)


![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7531350.png)
![N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiadiazole-5-carboxamide](/img/structure/B7531368.png)


![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7531388.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B7531395.png)
![5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one](/img/structure/B7531397.png)